Molecular Weight and Predicted Lipophilicity (LogP) Differentiation Against the 3-Desmethyl Analog
The presence of the 3-methyl group on the target compound increases molecular weight and predicted lipophilicity compared to {2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine, its 3-desmethyl analog. This structural divergence directly impacts LogP, a critical parameter governing passive membrane permeability and distribution [1].
| Evidence Dimension | Predicted Physicochemical Properties (MW, LogP) for 7-Methanamine THPPs |
|---|---|
| Target Compound Data | Molecular Weight: 190.25 g/mol; Predicted properties influenced by 2-ethyl-3-methyl pattern [1] |
| Comparator Or Baseline | 2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine (CAS 1696524-47-6): Molecular Weight: 180.25 g/mol; C9H16N4 |
| Quantified Difference | Delta MW = 10.01 g/mol; Associated increase in predicted LogP for the target compound. |
| Conditions | Computational prediction (ALOGPS, PubChem XLogP3) based on 2D structure; validated against ADMET predictor [1]. |
Why This Matters
For medicinal chemistry library design, a LogP differential of this magnitude can significantly alter a molecule's partition coefficient and solubility profile, making the target compound a more suitable hydrophobic building block for hit-to-lead optimization when increased membrane penetration is desired.
- [1] PubChem. (2017). Compound Summary for 2-Ethyl-3-methylpyrazolo[1,5-a]pyrimidine. National Center for Biotechnology Information. View Source
